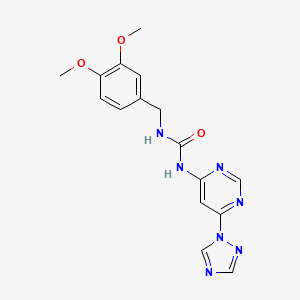

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a valuable tool in studying various biological processes.

Scientific Research Applications

Strong Dimerization and Molecular Interaction

- Ureidopyrimidinones, related to the target compound, demonstrate strong dimerization abilities through quadruple hydrogen bonding. This characteristic is significant in the solid state and in solution, highlighting its potential as a building block for supramolecular chemistry. Such molecules are preorganized for dimerization, which is essential for creating complex molecular architectures (Beijer et al., 1998).

Antioxidant Properties

- The antioxidant determination of compounds structurally related to the target compound, showcasing its potential in pharmaceutical and medicinal chemistry for developing treatments with antioxidant capabilities. The ability to scavenge free radicals makes these compounds of interest for therapeutic applications (Abd-Almonuim et al., 2020).

Crystal Structure and Stability

- The crystal structure analysis of compounds similar to the target provides insights into their stability and molecular interactions. Understanding the crystal structure is crucial for applications in drug design and material science, where molecular arrangement plays a critical role in functionality (Jeon et al., 2015).

Environmental Degradation

- Research on the degradation of structurally related sulfonylurea herbicides in soil highlights the environmental implications of using such compounds. This information is vital for assessing the environmental fate of chemicals and their potential impact on ecosystems (Morrica et al., 2001).

Fungicidal Activities

- Compounds containing the urea functionality exhibit excellent fungicidal activities, suggesting potential applications in agriculture for controlling fungal infections. The ability to inhibit fungal growth is critical for ensuring crop health and productivity (Song et al., 2008).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O3/c1-25-12-4-3-11(5-13(12)26-2)7-18-16(24)22-14-6-15(20-9-19-14)23-10-17-8-21-23/h3-6,8-10H,7H2,1-2H3,(H2,18,19,20,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOCUDPLQZGLJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=NC=N2)N3C=NC=N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)

![(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2414540.png)

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2414542.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2414544.png)